Home > Products > Screening Compounds P146394 > 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one
7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one - 108857-18-7

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Catalog Number: EVT-1215946
CAS Number: 108857-18-7
Molecular Formula: C10H8IN3O
Molecular Weight: 313.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Instruction

The compound 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a member of the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article will cover various aspects of this compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.

Synthesis Analysis

The synthesis of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one typically involves several synthetic routes that capitalize on the reactivity of the imidazoquinazolinone core. One common method includes the palladium-catalyzed cross-coupling reaction between a heteroarylzinc chloride and a precursor compound derived from 7-iodo-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2(1H)-one. This approach allows for the introduction of various heteroaryl groups at the 7-position, enhancing biological activity .

Another synthetic pathway involves cyclization reactions using reagents such as cyanogen bromide with N-[(2-aminophenyl)methyl]glycinate derivatives. This method has shown to yield high purity and good yields of the target compound . Recent advancements have also introduced metal-catalyzed approaches that improve efficiency and reduce reaction times, showcasing the versatility of synthetic methodologies available for quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one features a fused bicyclic system consisting of an imidazole ring and a quinazoline moiety. The presence of the iodine atom at the 7-position significantly influences both the electronic properties and reactivity of the compound. The structural formula can be represented as follows:

C9H8N4IO\text{C}_9\text{H}_8\text{N}_4\text{I}\text{O}

Key structural characteristics include:

  • Imidazole Ring: Provides basicity and potential for hydrogen bonding.
  • Quinazoline Core: Contributes to the stability and biological activity.
  • Iodine Substitution: Enhances lipophilicity and may influence pharmacokinetic properties.
Chemical Reactions Analysis

The reactivity of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is largely dictated by its functional groups. It can participate in various chemical reactions including:

  • Nucleophilic substitutions: The iodine atom can be replaced by nucleophiles under suitable conditions.
  • Cyclization reactions: The nitrogen atoms in the imidazole ring can engage in further cyclization to form more complex structures.
  • Oxidation reactions: The compound may undergo oxidation to yield more reactive species or derivatives.

These reactions are critical for modifying the compound to enhance its biological profile or to create analogs with improved activity against specific targets .

Mechanism of Action

The mechanism of action for 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is primarily linked to its interaction with specific biological targets. Studies have demonstrated that compounds within this class exhibit positive inotropic effects by modulating calcium ion influx in cardiac myocytes. This leads to increased cardiac contractility without significantly affecting heart rate .

Additionally, these compounds may exert anti-inflammatory effects through inhibition of specific pathways involved in cytokine production and immune response modulation. The precise molecular targets often include enzymes or receptors associated with cardiovascular function and inflammation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one include:

  • Molecular Weight: Approximately 288.09 g/mol.
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water due to its hydrophobic nature.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the appropriate formulation and delivery methods for therapeutic applications.

Applications

The applications of 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one span various fields:

  • Pharmaceutical Development: This compound has shown promise as a cardiac stimulant with potential use in treating heart failure due to its positive inotropic effects.
  • Anti-inflammatory Agents: Research indicates that derivatives may serve as anti-inflammatory agents by targeting pathways involved in chronic inflammatory diseases.
  • Cancer Research: Compounds with similar structures have been investigated for their anticancer properties due to their ability to inhibit tumor growth through various mechanisms.
  • Biological Probes: The unique structure allows it to be used as a probe in biological studies aimed at understanding cellular signaling pathways.
Introduction to Imidazo[2,1-b]quinazolinone Derivatives

Nomenclature and Structural Classification of Imidazo-Fused Quinazolinones

The compound 7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one belongs to a class of tricyclic nitrogenous heterocycles formed by the fusion of imidazole and quinazolinone rings. Systematic naming follows IUPAC guidelines:

  • Quinazolinone: A bicyclic system comprising benzene fused to pyrimidine-4-one (benzo[α]pyrimidin-4(3H)-one).
  • Imidazo[2,1-b] fusion: The imidazole ring attaches across the N1-C2 bond of the quinazolinone, creating a bridgehead nitrogen at position 1. The "b" notation indicates fusion atoms 2 and 1 of the imidazole with atoms 1 and 2 of the quinazolinone, respectively [6] [8].
  • Hydrogenation state: "3,5-Dihydro" specifies partial saturation at positions 3 and 5, distinguishing it from fully aromatic analogs.
  • Substituent: "7-Iodo" denotes iodine substitution at the 7-position of the quinazolinone benzene ring (C7) [1] [3].

Structural features:

  • Tautomerism: The 2-oxo group exhibits lactam-lactim tautomerism, with the lactam form (2(1H)-one) dominating due to resonance stabilization [6].
  • Ring conformation: Non-planarity induced by the saturated 3,5-positions enhances stereoselective interactions with biological targets.
  • SMILES representation: C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3 (Arctom Scientific) or O=C1NC2=NC3=C(C=C(I)C=C3)CN2C1 (BLD Pharm) [1] [3].

Historical Development of Imidazo[2,1-b]quinazolinone Scaffolds in Medicinal Chemistry

Imidazo[2,1-b]quinazolinones evolved from early quinazolinone alkaloids:

  • 1888: Vasicine (peganine), the first natural quinazolinone alkaloid, was isolated from Adhatoda vasica, demonstrating bronchodilatory activity [6] [8].
  • Mid-20th century: Synthetic efforts focused on N-alkylated quinazolinones, revealing sedative and anxiolytic properties.
  • 1980s–1990s: Strategic fusion of imidazole generated the tricyclic scaffold, enhancing receptor affinity and metabolic stability. Key milestones include:
  • Cardiotonic agents: 3,5-Dihydro derivatives (e.g., 7-[(E)-(N-hydroxy)iminomethyl] analogs) showed potent positive inotropic effects via phosphodiesterase III inhibition (PDE III), advancing to preclinical studies for congestive heart failure [5].
  • Kinase inhibitors: Introduction of halogen substituents improved selectivity for tyrosine kinases (e.g., EGFR), as seen in gefitinib-inspired analogs [8] [9].
  • 2000s–present: Functionalization at C7 (e.g., iodo, amino, alkynyl) enabled diversification for anticancer and antimicrobial applications [4] [6].

Significance of Halogenation in Quinazolinone Derivatives: Focus on Iodo-Substituted Analogs

Halogenation profoundly alters the physicochemical and biological profiles of quinazolinones:

  • Electronic effects: Iodine, a sigma-donor/pi-acceptor, increases electron density at C7, facilitating electrophilic substitutions while stabilizing radical intermediates [2] [9].
  • Steric influence: The large atomic radius of iodine (133 pm) creates van der Waals interactions with hydrophobic enzyme pockets, enhancing target affinity [8].
  • Synthetic versatility:
  • Cross-coupling reactions: The C–I bond undergoes Suzuki (C–C), Buchwald-Hartwig (C–N), and Sonogashira (C–C≡C) reactions, enabling rapid diversification.
  • Radioimaging: Iodine-125/131 isotopes allow radiolabeling for biodistribution studies [9].
  • Biological impact:
  • DNA binding: Iodo-substituted quinazolinones intercalate via halogen bonding, disrupting replication.
  • Kinase inhibition: Enhanced cellular uptake due to increased lipophilicity (cLogP +1.2 vs unsubstituted analog) [4] [8].

Table 1: Comparative Halogen Effects in Quinazolinone Derivatives

HalogenBond Strength (kcal/mol)ElectronegativityCommon Biological Roles
Fluoro1163.98Metabolic stability, H-bond mimicry
Chloro813.16Steric blocking, moderate lipophilicity
Bromo682.96Cross-coupling, photoaffinity labeling
Iodo562.66Cross-coupling, radiotracers, enhanced target residence time

Properties

CAS Number

108857-18-7

Product Name

7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

IUPAC Name

7-iodo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Molecular Formula

C10H8IN3O

Molecular Weight

313.09 g/mol

InChI

InChI=1S/C10H8IN3O/c11-7-1-2-8-6(3-7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15)

InChI Key

JJEAICNWSUWOMH-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)I)N=C3N1CC(=O)N3

Synonyms

IMidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-7-iodo-

Canonical SMILES

C1C2=C(C=CC(=C2)I)NC3=NC(=O)CN31

Isomeric SMILES

C1C2=C(C=CC(=C2)I)NC3=NC(=O)CN31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.